molecular formula C16H22N2O3 B11837812 benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate

benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate

Cat. No.: B11837812
M. Wt: 290.36 g/mol
InChI Key: FYQABYHUKYQSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate is a spirocyclic carbamate derivative characterized by a 1-oxa-7-azaspiro[3.5]nonane core. This structure combines a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system, creating a rigid bicyclic framework with a spiro junction at the third and fifth positions. The benzyl carbamate (Cbz) group attached to the methylene bridge serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate

InChI

InChI=1S/C16H22N2O3/c19-15(20-12-13-4-2-1-3-5-13)18-11-14-10-16(21-14)6-8-17-9-7-16/h1-5,14,17H,6-12H2,(H,18,19)

InChI Key

FYQABYHUKYQSQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(O2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on ring systems, protective groups, and physicochemical properties. Below is a detailed analysis:

Structural Analogues with Azabicyclo Systems

a) tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
  • Structure : Features a 3-azabicyclo[4.1.0]heptane core (a bicyclo system with 4-, 1-, and 0-membered rings) and a tert-butyl carbamate (Boc) group.
  • Comparison: The Boc group offers acid-labile protection, contrasting with the hydrogenolysis-sensitive benzyl carbamate in the target compound.
b) tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS: 134575-17-0)
  • Structure : A smaller bicyclo[3.1.0]hexane system with a Boc-protected amine.
  • Comparison :
    • Reduced ring size (6-membered vs. 9-membered spiro system) may enhance metabolic stability but limit conformational flexibility.
    • The Boc group’s deprotection under mild acidic conditions (e.g., TFA) contrasts with the harsher hydrogenation required for Cbz removal .
c) Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 2227206-53-1)
  • Structure : Combines a bicyclo[4.1.0]heptane core with a benzyl carbamate group and a hydrochloride salt.
  • Comparison :
    • The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound.
    • Similar Cbz protection suggests shared synthetic utility, but the bicyclic vs. spirocyclic systems may lead to divergent biological activities .

Functional Analogues with Carbamate Protecting Groups

a) Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4 in )
  • Structure : A linear carbamate with a trifluoroethylamine side chain.
  • Comparison :
    • Lacks cyclic constraints, offering greater rotational freedom but reduced stereochemical control.
    • The trifluoroethyl group introduces strong electron-withdrawing effects, altering reactivity compared to the spiro system’s electron-rich oxygen and nitrogen .
b) Benzyl N-[(2S)-1-[[...]pentan-2-yl]carbamate (CAS: 161510-44-7)
  • Structure : A peptide-like benzyl carbamate with multiple stereocenters and a high molecular weight (749.9 g/mol).
  • Comparison :
    • The complex structure results in a high topological polar surface area (158 Ų), reducing membrane permeability compared to the simpler spirocyclic target compound.
    • The XLogP3 value of 6.6 indicates higher lipophilicity, which may enhance tissue penetration but hinder solubility .

Table 1: Key Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Ring System Protecting Group XLogP3 Polar Surface Area (Ų)
Target Compound 134575-47-6* C₁₄H₁₈N₂O₃ 1-Oxa-7-azaspiro[3.5]nonane Cbz ~2.5† ~75†
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ Bicyclo[4.1.0]heptane Boc 1.8 52
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate HCl 2227206-53-1 C₁₄H₁₇ClN₂O₂ Bicyclo[4.1.0]heptane Cbz 2.1 49
Benzyl N-[(2S)-...]carbamate 161510-44-7 C₄₄H₅₅N₅O₆ None (linear peptide) Cbz 6.6 158

*CAS inferred from ; †Estimated based on structural analogs.

Biological Activity

Benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate, also known by its CAS number 2306269-30-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C16H22N2O3
  • Molecular Weight : 290.37 g/mol
  • IUPAC Name : benzyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate

The compound features a spirocyclic structure which is significant in drug design, as spiro compounds often exhibit unique biological activities due to their three-dimensional conformations.

This compound acts as a GPR119 agonist, a receptor involved in the regulation of insulin secretion and glucose homeostasis. The activation of GPR119 has been linked to improved glycemic control, making it a target for diabetes treatment .

Pharmacological Studies

  • Glucose Lowering Effects : In studies involving diabetic rat models, compounds similar to this compound demonstrated significant glucose-lowering effects. For instance, compound 54g from a related series exhibited a favorable pharmacokinetic profile and effectively reduced blood glucose levels in Sprague-Dawley rats .
  • In vitro Studies : The compound has shown promise in various in vitro assays, indicating its potential as a therapeutic agent for metabolic disorders. The structural modifications in the spirocyclic framework enhance its binding affinity to GPR119, thereby increasing its efficacy .

Case Study 1: GPR119 Agonists

In a comparative study of several GPR119 agonists, this compound was evaluated alongside other derivatives for its ability to stimulate insulin secretion from pancreatic beta cells. The results indicated that this compound significantly increased insulin release under glucose-stimulated conditions, suggesting its potential utility in diabetes management .

Case Study 2: Structural Optimization

Research focused on optimizing the left aryl group and the piperidine N-capping group of related compounds revealed that modifications could lead to enhanced biological activity. This optimization strategy is crucial for developing more effective GPR119 agonists with better pharmacological profiles .

Data Summary Table

PropertyValue
CAS Number2306269-30-5
Molecular FormulaC16H22N2O3
Molecular Weight290.37 g/mol
Biological TargetGPR119
Effect on Glucose LevelsSignificant lowering in diabetic models
Structure TypeSpirocyclic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.